molecular formula C20H24O6 B4048848 ethyl 3-[4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2-oxo-2H-chromen-3-yl]propanoate

ethyl 3-[4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2-oxo-2H-chromen-3-yl]propanoate

Cat. No.: B4048848
M. Wt: 360.4 g/mol
InChI Key: MYFVCQVAOKEMCL-UHFFFAOYSA-N
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Description

Ethyl 3-[4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2-oxo-2H-chromen-3-yl]propanoate is a complex organic compound belonging to the class of esters. Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound features a chromen-2-one (coumarin) core, which is a significant structure in various natural products and synthetic compounds due to its diverse biological activities.

Properties

IUPAC Name

ethyl 3-[4,8-dimethyl-2-oxo-7-(3-oxobutan-2-yloxy)chromen-3-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O6/c1-6-24-18(22)10-8-16-11(2)15-7-9-17(25-14(5)13(4)21)12(3)19(15)26-20(16)23/h7,9,14H,6,8,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFVCQVAOKEMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OC(C)C(=O)C)C)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2-oxo-2H-chromen-3-yl]propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Chromen-2-one Core: This can be achieved through the Pechmann condensation, where phenols react with β-keto esters in the presence of acid catalysts.

    Introduction of the Propanoate Group: The chromen-2-one core is then subjected to esterification reactions to introduce the ethyl propanoate group.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2-oxo-2H-chromen-3-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be employed to replace certain groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Ethyl 3-[4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2-oxo-2H-chromen-3-yl]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.

Mechanism of Action

The mechanism of action of ethyl 3-[4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2-oxo-2H-chromen-3-yl]propanoate involves its interaction with various molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-[4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate: Lacks the oxopropoxy group, which may result in different biological activities.

    Methyl 3-[4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2-oxo-2H-chromen-3-yl]propanoate: Similar structure but with a methyl ester instead of an ethyl ester, potentially affecting its reactivity and applications.

Uniqueness

The presence of the oxopropoxy group in this compound distinguishes it from other similar compounds, potentially offering unique biological activities and applications.

Q & A

Basic: What are the optimal synthetic routes for ethyl 3-[4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2-oxo-2H-chromen-3-yl]propanoate?

Methodological Answer:
The synthesis typically involves multi-step functionalization of the coumarin core. A common approach includes:

Core Formation : Start with 7-hydroxy-4,8-dimethylcoumarin, synthesized via Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions.

Etherification : React the 7-hydroxy group with 1-methyl-2-oxopropyl bromide (or chloride) in the presence of a base (e.g., K₂CO₃) in refluxing acetone or ethanol to introduce the 1-methyl-2-oxopropoxy substituent .

Esterification : Introduce the ethyl propanoate group at position 3 using ethyl acrylate or via Michael addition, followed by oxidation if needed.
Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography. Yields are highly dependent on the steric hindrance of substituents and reaction temperature optimization .

Advanced: How can computational methods improve the design of synthetic pathways for this compound?

Methodological Answer:
Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict transition states and intermediate stability, reducing trial-and-error experimentation. For example:

Reaction Optimization : Use software like Gaussian or ORCA to model the etherification step, identifying optimal base-solvent combinations (e.g., K₂CO₃ in acetone vs. DMF) by calculating activation energies .

Steric Effects : Molecular dynamics simulations can assess steric clashes during the introduction of bulky substituents (e.g., 1-methyl-2-oxopropoxy), guiding the choice of protecting groups.

Machine Learning : Train models on existing coumarin synthesis data to predict reaction yields and side products.
Validation : Cross-check computational predictions with small-scale experimental trials to refine parameters .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

NMR Spectroscopy :

  • ¹H NMR : Identify substituent patterns (e.g., methyl groups at δ 2.1–2.4 ppm, coumarin carbonyl at δ 6.1–6.3 ppm).
  • ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and ketone (δ 190–200 ppm) groups.

HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₂₂O₇: 397.1294; observed: 397.1296) .

IR Spectroscopy : Detect carbonyl stretches (ester: ~1740 cm⁻¹; ketone: ~1710 cm⁻¹).

X-ray Crystallography : Resolve spatial arrangement of substituents if single crystals are obtainable .

Advanced: How can researchers resolve contradictions in reported biological activities of similar coumarin derivatives?

Methodological Answer:
Discrepancies often arise from variations in assay conditions or compound purity. To address this:

Standardization :

  • Use HPLC (≥95% purity) for biological testing.
  • Adopt uniform assay protocols (e.g., fixed cell lines, incubation times).

Mechanistic Studies :

  • Perform receptor binding assays (e.g., fluorescence polarization) to quantify affinity for targets like kinases or GPCRs.
  • Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .

Meta-Analysis : Aggregate data from multiple sources, adjusting for variables like solvent (DMSO vs. ethanol) or pH .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C.

Stability Monitoring :

  • Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track decomposition (e.g., ester hydrolysis).
  • Use Karl Fischer titration to ensure moisture content remains <0.1% .

Advanced: How to design experiments assessing the compound’s pharmacokinetic properties?

Methodological Answer:

In Vitro ADME :

  • Permeability : Use Caco-2 cell monolayers to predict intestinal absorption.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

In Vivo Studies :

  • Administer the compound orally and intravenously to rodents; collect plasma samples at timed intervals.
  • Calculate bioavailability (F) using non-compartmental analysis (NCA) in software like Phoenix WinNonlin.

Toxicology : Perform Ames tests for mutagenicity and monitor liver enzymes (ALT/AST) in chronic dosing studies .

Basic: How to troubleshoot low yields during the esterification step?

Methodological Answer:

Catalyst Screening : Test alternatives to DMAP (e.g., HOBt, DCC) for ester coupling .

Solvent Optimization : Switch from polar aprotic (DMF) to non-polar solvents (toluene) to reduce side reactions.

Temperature Control : Use microwave-assisted synthesis to enhance reaction rates and yields .

Advanced: What strategies can elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

Omics Approaches :

  • Proteomics : Perform SILAC labeling to identify differentially expressed proteins in treated vs. untreated cells.
  • Metabolomics : Use LC-HRMS to track changes in metabolic pathways (e.g., TCA cycle intermediates).

CRISPR Screening : Conduct genome-wide knockout screens to pinpoint essential genes for the compound’s activity.

Structural Biology : Co-crystallize the compound with putative targets (e.g., kinases) to resolve binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-[4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2-oxo-2H-chromen-3-yl]propanoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-[4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2-oxo-2H-chromen-3-yl]propanoate

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